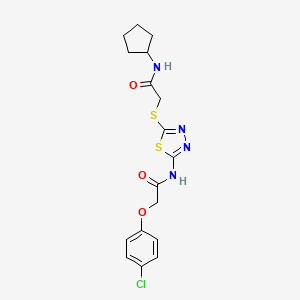
2-(4-chlorophenoxy)-N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19ClN4O3S2 and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative belonging to the class of 1,3,4-thiadiazole compounds. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of the compound can be dissected into several functional groups:
- Thiadiazole ring : Known for its biological activity.
- Chlorophenoxy group : Enhances lipophilicity and biological interactions.
- Cyclopentylamino moiety : Contributes to the compound's pharmacokinetic properties.
Biological Activity Overview
The biological activities of 1,3,4-thiadiazole derivatives are well-documented. They exhibit a range of effects including:
- Anticancer activity : Induction of apoptosis in cancer cells.
- Antimicrobial properties : Effective against various bacterial strains.
- Anti-inflammatory effects : Reduction of inflammatory markers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to our target compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 (Breast) | 2.32 | Induces apoptotic cell death |
| 4f | HepG2 (Liver) | 5.36 | Cell cycle arrest |
In vitro assays demonstrated that the compound can induce apoptosis in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells . The mechanism appears to involve the disruption of mitochondrial integrity and activation of caspases.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have indicated that derivatives of thiadiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 10 µg/mL |
| Escherichia coli | ≤ 15 µg/mL |
The presence of the chlorophenoxy group is believed to enhance membrane permeability, facilitating greater efficacy against microbial pathogens .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing the thiadiazole moiety have shown promise in reducing inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that our target compound may also possess significant anti-inflammatory properties .
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:
- Study on MCF-7 Cells : A derivative similar to our compound was tested for cytotoxicity using an MTT assay, revealing an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil.
- In Vivo Studies : In vivo studies involving tumor-bearing mice demonstrated that compounds with similar structures could effectively target sarcoma cells, indicating potential for selective tumor targeting .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S2/c18-11-5-7-13(8-6-11)25-9-14(23)20-16-21-22-17(27-16)26-10-15(24)19-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAXYVFIGAHRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














